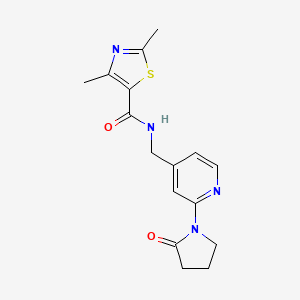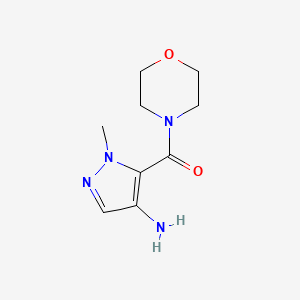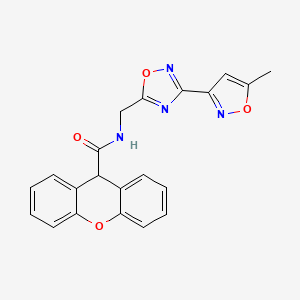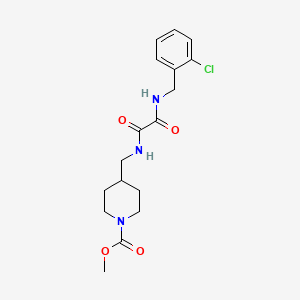![molecular formula C13H9NO5 B2792842 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 765937-81-3](/img/structure/B2792842.png)
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as 2E-3NPFPA, is an organic compound belonging to the class of nitrophenyl carboxylic acids. It has been studied extensively in the laboratory due to its unique properties and structure. In particular, it has been studied for its potential as a synthetic intermediate in organic synthesis, as a reagent for biochemistry and for its applications in scientific research.
Applications De Recherche Scientifique
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a probe for the study of enzyme mechanism and inhibition. It has also been used to study the structure and function of proteins, as a fluorescent marker for cell imaging and as a substrate for the study of enzyme kinetics. Furthermore, it has been used in the study of the structure and function of DNA, as well as in the study of the metabolism of drugs and other xenobiotics.
Mécanisme D'action
The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is still not fully understood. However, it is believed to interact with proteins and other macromolecules through covalent or non-covalent interactions. It has been shown to interact with the active sites of enzymes, as well as with DNA and other nucleic acids. Furthermore, it has been shown to interact with lipids, such as phospholipids, and to form complexes with other small molecules, such as amino acids and sugars.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of DNA polymerases and to interfere with the function of DNA-binding proteins. Furthermore, it has been shown to modulate the activity of several transcription factors and to affect the expression of several genes.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has several advantages and limitations for laboratory experiments. One of its main advantages is its low cost and availability. Furthermore, it is relatively easy to synthesize and can be stored for long periods of time. However, it is also highly toxic and must be handled with care. It is also not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
The potential future directions for the use of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid are numerous. One potential direction is to use it as a tool for the study of protein-protein interactions, as well as for the study of enzyme inhibition and regulation. Furthermore, it could be used to study the structure and function of DNA, as well as to study the metabolism of drugs and other xenobiotics. Additionally, it could be used to study the structure and function of membrane proteins, as well as to study the mechanism of cell signaling and the regulation of gene expression. Finally, it could be used to study the structure and function of proteins involved in the immune response and other biological processes.
Méthodes De Synthèse
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is synthesized by a two-step process. The first step involves the condensation of 5-nitrofuran-2-carboxaldehyde and prop-2-enoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the oxidation of the resulting intermediate with a nitrite, such as sodium nitrite, to produce this compound. The reaction is typically carried out in an organic solvent, such as acetonitrile or ethanol, at a temperature of around 50°C.
Propriétés
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-8H,(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMFADOEDNSWOV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)
![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)




![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)

